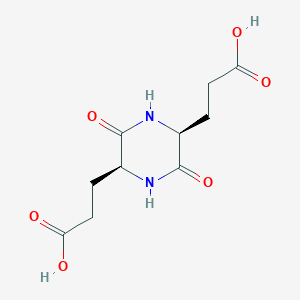

Cyclo(-glu-glu)

Vue d'ensemble

Description

Cyclo(-glu-glu), a cyclic dipeptide also known as a diketopiperazine, is a compound formed by the cyclization of two glutamic acid residues. This compound is of interest due to its potential applications in various fields, including material science and biochemistry. The cyclic structure of cyclo(-glu-glu) and its derivatives have been studied for their ability to form gels, which can be used as organo- and hydrogelators, and for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of cyclo(-glu-glu) derivatives involves coupling reactions of protected amino acids followed by cyclization and deprotection steps. For instance, cyclo(l-Lys-l-Glu) derivatives were synthesized through the coupling of protecting l-lysine with l-glutamic acid, leading to efficient gelators for a variety of solvents . Similarly, mono- and disubstituted cyclo(L-Glu-L-Glu) derivatives were synthesized using tyramine, tyrosine, and phenylalanine, which displayed diverse gelation capabilities . The synthesis of these cyclic peptides is crucial for their application as model systems in studying enzyme mechanisms and for the development of materials with specific properties .

Molecular Structure Analysis

The molecular structure of cyclo(-glu-glu) derivatives has been analyzed using various techniques, including X-ray diffraction, vibrational spectroscopy, and computational modeling. For example, the crystal structure of cyclo(L-Glu-L-Glu) revealed two different polymorphic forms with distinct hydrogen-bonding patterns, which significantly affect their vibrational modes . The molecular conformation of these cyclic peptides is important for understanding their self-assembly and gelation behavior .

Chemical Reactions Analysis

Cyclo(-glu-glu) derivatives undergo spontaneous chemical reactions under certain conditions, which can alter their physical properties. For instance, a Schiff base formation was observed in an organogel from a cyclo(l-Lys-l-Glu) derivative in acetone, leading to a color change and increased mechanical strength . These reactions are significant for the development of responsive materials that can change properties in response to environmental stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclo(-glu-glu) derivatives are influenced by their molecular structure and the presence of substituents. These compounds have been shown to possess gelation capabilities, forming robust gels in various organic solvents and water. The gelation process is driven by hydrogen bonding and π-π stacking interactions, which lead to the formation of three-dimensional fibrous network structures . The thixotropic behavior of these gels, which allows them to recover their structure after being disturbed, has also been observed, particularly in the racemate of chiral OFm monosubstituted cyclo(Glu-Glu) derivatives . These properties make cyclo(-glu-glu) derivatives attractive for applications in drug delivery, tissue engineering, and as scaffolds for catalysis .

Applications De Recherche Scientifique

Vibrational Spectroscopy and Crystal Structure

- Cyclo(-Glu-Glu) has been crystallized in two polymorphic forms, both monoclinic but with different space groups. Vibrational modes, including Raman scattering and FT-IR spectroscopic studies, were conducted to understand its hydrogen-bonding patterns. The geometry of Cyclo(-Glu-Glu) aligns well with X-ray crystallographic structures, aiding in the analysis of its vibrational spectra (Mendham et al., 2010).

Enzyme Models

- Cyclo(His–Glu–Cys-D-Phe–Gly)2, related to Cyclo(-Glu-Glu), was synthesized as an esterase model. Its esterase-like activity was significantly higher than its linear decapeptide counterpart, providing insights into enzyme action mechanisms (Nakajima & Okawa, 1973).

Coordination Polymers

- A study on cyclo(Gly-l-Ser-l-Pro-l-Glu) [cyclo(GSPE)], a variant of Cyclo(-Glu-Glu), revealed its role in forming a 3D network in coordination with lead ions. This study highlights the potential of cyclo(GSPE) in creating new classes of macrocyclic complexes (Chakraborty et al., 2013).

Antitumor Agents

- Cyclic tripeptide homologs of glutathione, closely related to Cyclo(-Glu-Glu), were synthesized as potential antitumor agents. Their cytotoxic activities against various human tumor cell lines were evaluated, contributing to the development of new antitumor treatments (Sheh et al., 2009).

Antimicrobial Activity

- Marine-derived cyclic tetrapeptides, including cyclo(Gly-l-Ser-l-Pro-l-Glu), were synthesized and their antitumor and antibiotic activities were assessed. These studies demonstrate the potential of cyclic tetrapeptides in addressing antibiotic-resistant bacteria and cancer cell lines (Chakraborty et al., 2015).

Propriétés

IUPAC Name |

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428619 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-glu-glu) | |

CAS RN |

16691-00-2 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

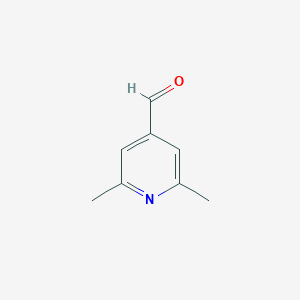

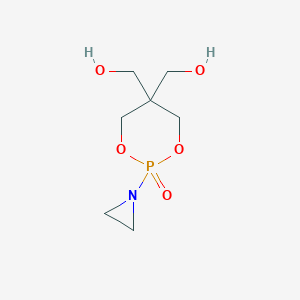

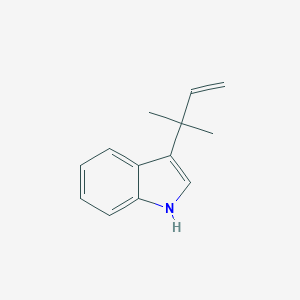

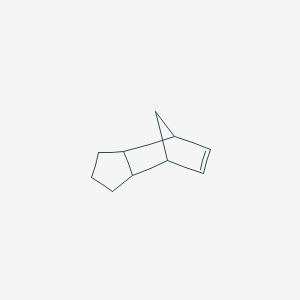

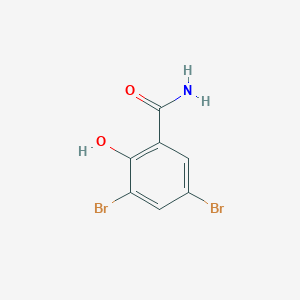

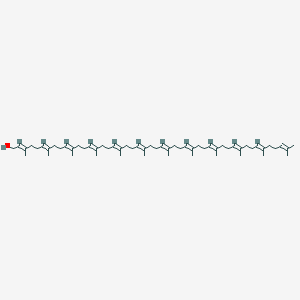

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)